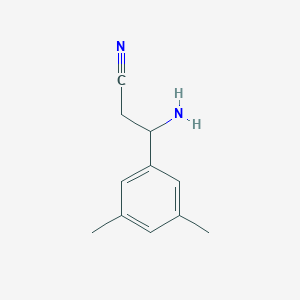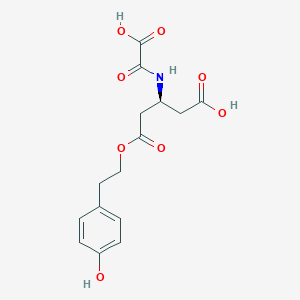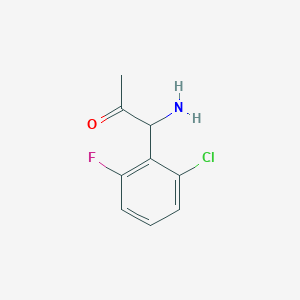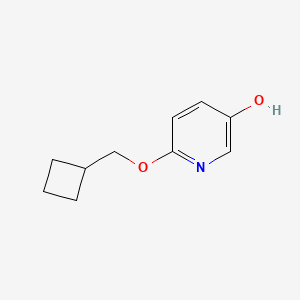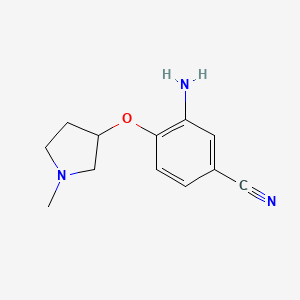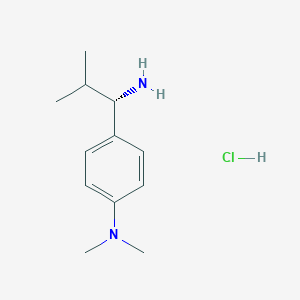
(S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl is a chemical compound with a specific stereochemistry, indicated by the (S) configuration. This compound is a derivative of aniline, featuring an amino group and a dimethylamino group attached to the aromatic ring. The presence of the hydrochloride (2hcl) indicates that the compound is in its salt form, which can enhance its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline and 2-methylpropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound in its hydrochloride form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
化学反应分析
Types of Reactions
(S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds.
科学研究应用
(S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- (S)-2-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
- (1S)-(−)-(1-Amino-2-methylpropyl)phosphonic acid
Uniqueness
(S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl is unique due to its specific stereochemistry and the presence of both amino and dimethylamino groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C12H21ClN2 |
|---|---|
分子量 |
228.76 g/mol |
IUPAC 名称 |
4-[(1S)-1-amino-2-methylpropyl]-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-9(2)12(13)10-5-7-11(8-6-10)14(3)4;/h5-9,12H,13H2,1-4H3;1H/t12-;/m0./s1 |
InChI 键 |
UIKLQQUKYIQICR-YDALLXLXSA-N |
手性 SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)N(C)C)N.Cl |
规范 SMILES |
CC(C)C(C1=CC=C(C=C1)N(C)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy](/img/structure/B13045884.png)


![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13045910.png)
![1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride](/img/structure/B13045912.png)
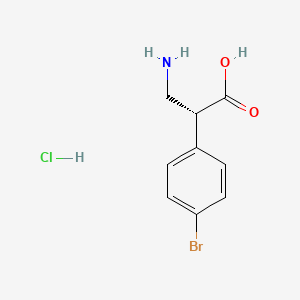
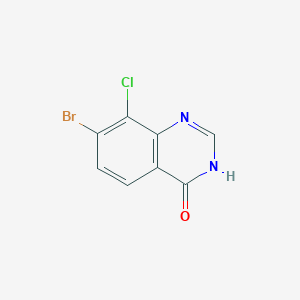
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13045926.png)
